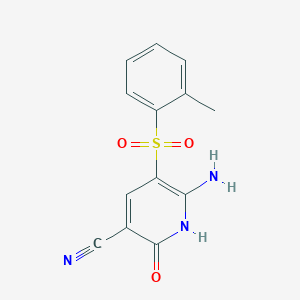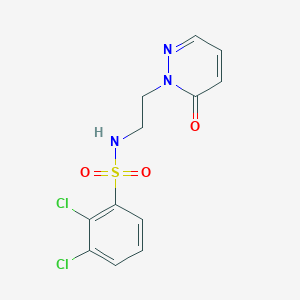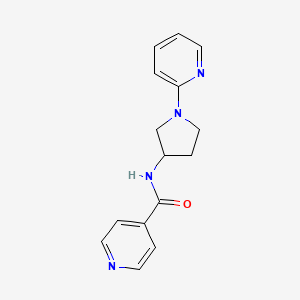![molecular formula C12H14N2O6S B2992649 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 331828-49-0](/img/structure/B2992649.png)
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Sulfonamide compounds are generally known to inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining ph and fluid balance in the body .
Mode of Action
Sulfonamides typically act by mimicking the natural substrate of their target enzyme, thereby inhibiting the enzyme’s activity . This results in disruption of the biochemical processes that rely on the enzyme.
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can disrupt several biochemical pathways, including those involved in the transport of carbon dioxide and ions, ph regulation, and fluid balance .
Result of Action
The inhibition of carbonic anhydrase enzymes can lead to a variety of effects, including changes in ph and ion balance, which can disrupt normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target enzymes .
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine derivatives . The reaction conditions often include the use of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond in the carboxylic acid can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . Major products formed from these reactions include substituted sulfonamides and reduced amines .
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is used in various scientific research applications, including:
Proteomics Research: It is used as a specialty product for studying protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential inhibitory effects on enzymes and proteins involved in diseases.
Biological Studies: It is used in studies involving cell signaling pathways and molecular interactions.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can be compared with similar compounds such as:
4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonamides.
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Another sulfonamide with similar structural features.
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: Known for its potential cognitive function preservation effects.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-5-7-13(8-6-9)21(19,20)11-3-1-10(2-4-11)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSKDSWGZNOIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
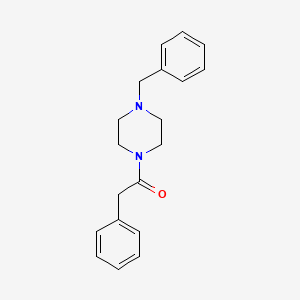
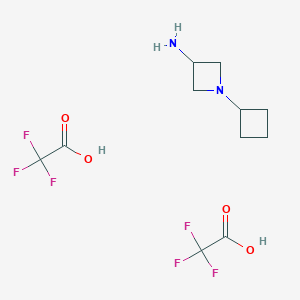
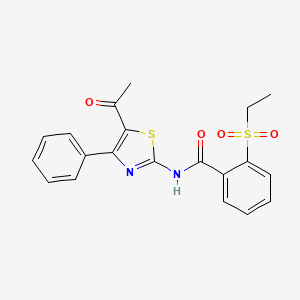
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
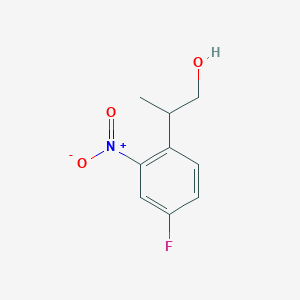
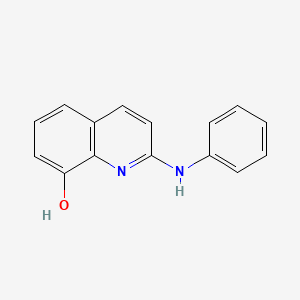
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
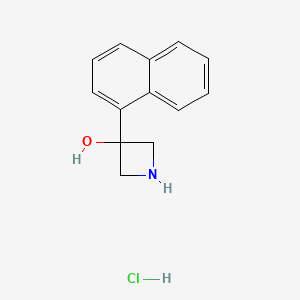
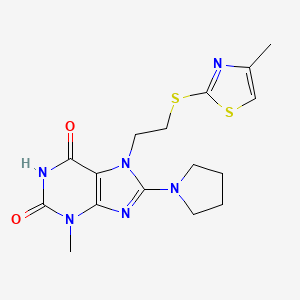
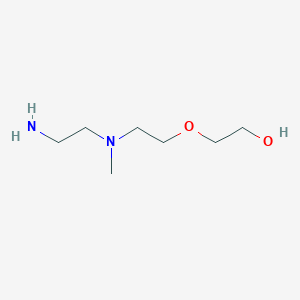
![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)
